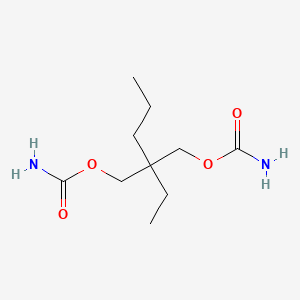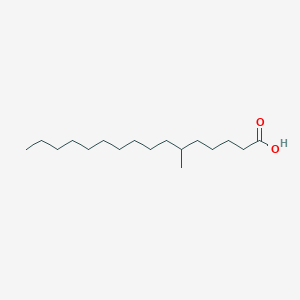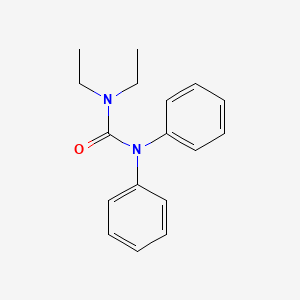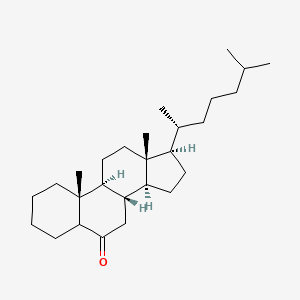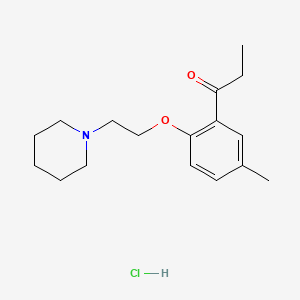![molecular formula C11H11ClN4 B14718762 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine CAS No. 18588-43-7](/img/structure/B14718762.png)
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H10ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 4-chlorobenzylamine with a pyrimidine derivative. One common method includes the following steps:
Starting Materials: 4-chlorobenzylamine and 2,4-dichloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The 4-chlorobenzylamine is added to a solution of 2,4-dichloropyrimidine in DMF, followed by the addition of K2CO3. The mixture is heated to the desired temperature and stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects. The compound may also interact with other cellular pathways, leading to its antimicrobial and other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chlorophenyl)pyrimidine-2,4-diamine
- 5-(4-Methoxyphenyl)pyrimidine-2,4-diamine
- 5-(4-Fluorophenyl)pyrimidine-2,4-diamine
Uniqueness
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
18588-43-7 |
|---|---|
Fórmula molecular |
C11H11ClN4 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c12-9-3-1-7(2-4-9)5-8-6-15-11(14)16-10(8)13/h1-4,6H,5H2,(H4,13,14,15,16) |
Clave InChI |
KNMBSJCWXZMBIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


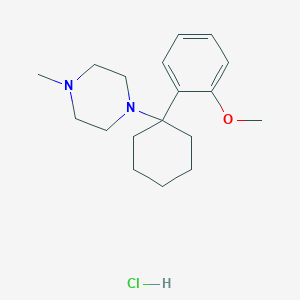
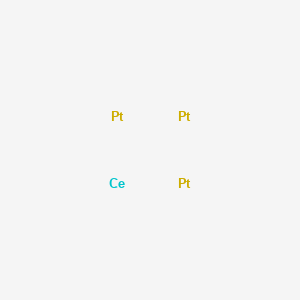
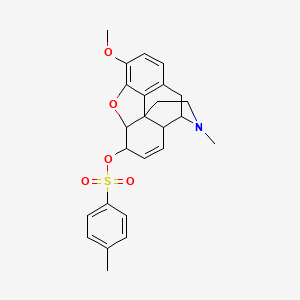
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

